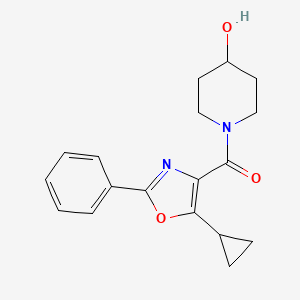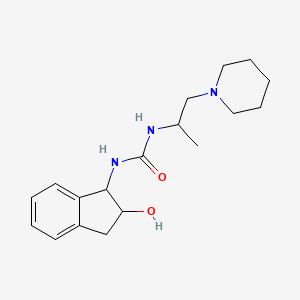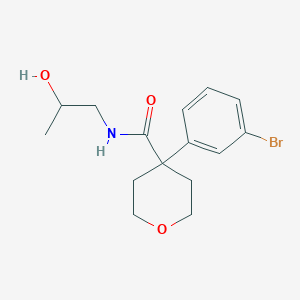
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as CPI-455, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPI-455 is a small molecule inhibitor that targets the histone lysine methyltransferase, G9a, which plays a crucial role in epigenetic regulation of gene expression.
Mechanism of Action
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its effects by inhibiting the activity of G9a, which is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. By inhibiting G9a, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone can lead to the activation of genes that are normally silenced, thereby altering gene expression patterns.
Biochemical and Physiological Effects:
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In cancer cells, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone inhibits cell growth and induces apoptosis by altering gene expression patterns. In animal models of neurodegenerative diseases, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and reduce neuroinflammation. (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have anti-inflammatory effects in various models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its high specificity for G9a, which reduces the risk of off-target effects. (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is also highly soluble in water, making it suitable for in vitro and in vivo studies. However, one of the limitations of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of research is the identification of biomarkers that can predict the response to (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in cancer patients. Additionally, the potential use of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the safety and efficacy of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves a multistep process that includes the reaction of 2-cyclopropylbenzaldehyde with 2-amino-2-phenylacetic acid, followed by the condensation of the resulting product with 4-hydroxypiperidine. The final step involves the methylation of the piperidine nitrogen with methyl iodide. The synthesis of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been optimized to achieve high yields and purity, making it suitable for various applications.
Scientific Research Applications
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells by targeting G9a, which is overexpressed in many types of cancer. In neurodegenerative diseases, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In epigenetics, (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been used to study the role of G9a in gene regulation and its potential as a therapeutic target.
properties
IUPAC Name |
(5-cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-14-8-10-20(11-9-14)18(22)15-16(12-6-7-12)23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14,21H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNYZCCBRGRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)


![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)